Structural Differentiation from N-Benzyl Analog: Amide Side-Chain Flexibility and Molecular Shape
The target compound differs from the closest commercially available analog, N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291855-65-6), solely in the N-amide substituent: the target bears an N-(2-phenylethyl) group whereas the analog carries an N-benzyl group . This substitution replaces a conformationally restricted benzylic CH₂ with an ethylene-bridged phenylethyl group, increasing the number of rotatable bonds from 4 to 5 and altering the spatial reach of the terminal phenyl ring relative to the thiophene core . In kinase inhibitor programs, such changes in side-chain flexibility have been shown to modulate selectivity among closely related kinase isoforms (e.g., within the VEGFR/PDGFR family) [1].
| Evidence Dimension | Number of rotatable bonds (proxy for conformational flexibility of the amide side chain) |
|---|---|
| Target Compound Data | 5 rotatable bonds |
| Comparator Or Baseline | N-benzyl analog (CAS 1291855-65-6): 4 rotatable bonds |
| Quantified Difference | +1 rotatable bond (25% increase relative to the N-benzyl comparator) |
| Conditions | Calculated from 2D chemical structure; SMILES: C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 (target) vs. C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 (N-benzyl analog) |
Why This Matters
The increased conformational flexibility of the N-(2-phenylethyl) side chain can produce distinct protein–ligand binding poses that are not recapitulated by the N-benzyl analog, making the target compound the appropriate choice for screening cascades where the phenylethyl linker is a critical pharmacophoric element.
- [1] Abdelnaby, R.M. et al. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals 2022, 15, 700. (Class-level evidence: thienopyrrole scaffolds as VEGFR-2/AKT inhibitors). View Source
